Ethyl 6-acetyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
Ethyl 6-acetyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core, an ethyl ester group, and various functional groups such as acetyl, methoxycarbonyl, and benzamido groups. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
The synthesis of Ethyl 6-acetyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thieno[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors to form the thieno[2,3-c]pyridine core. This can be achieved through a series of condensation and cyclization reactions under controlled conditions.
Introduction of Functional Groups: The acetyl, methoxycarbonyl, and benzamido groups are introduced through various substitution reactions. For example, the acetyl group can be introduced via acetylation using acetic anhydride, while the methoxycarbonyl group can be introduced through esterification reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.
Chemical Reactions Analysis
Ethyl 6-acetyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[2,3-c]pyridine core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 6-acetyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities. It may serve as a lead compound for the development of new drugs.
Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic effects.
Chemical Biology: The compound can be used as a probe to study biological pathways and processes, providing insights into cellular functions and disease mechanisms.
Industrial Applications: Its unique chemical properties make it useful in various industrial applications, such as in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of Ethyl 6-acetyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Ethyl 6-acetyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate can be compared with other similar compounds, such as:
Thienopyridine Derivatives: These compounds share the thieno[2,3-c]pyridine core and may have similar biological activities. Examples include ticlopidine and clopidogrel, which are used as antiplatelet agents.
Benzamido Compounds: Compounds with benzamido groups may exhibit similar binding properties and biological activities. Examples include various benzamide derivatives used in medicinal chemistry.
Methoxycarbonyl Compounds: Compounds with methoxycarbonyl groups may have similar chemical reactivity and applications. Examples include esters used in organic synthesis and pharmaceuticals.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
ethyl 6-acetyl-2-[(4-methoxycarbonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6S/c1-4-29-21(27)17-15-9-10-23(12(2)24)11-16(15)30-19(17)22-18(25)13-5-7-14(8-6-13)20(26)28-3/h5-8H,4,9-11H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKUQCZOUONOIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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